

Application Notes and Protocols for 3,5-Diiodobenzoic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 3,5-Diiodobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of the **3,5-diiodobenzoic acid** scaffold in medicinal chemistry. While **3,5-diiodobenzoic acid** itself has limited direct therapeutic applications, its core structure is a crucial component in the development of various medically significant molecules, primarily as a foundational element for X-ray contrast agents and as a scaffold for novel therapeutic agents.

Application Notes

The **3,5-diiodobenzoic acid** moiety serves as a versatile scaffold in medicinal chemistry due to the unique properties conferred by the iodine atoms. The high atomic number and electron density of iodine make it a key component in the design of radio-opaque compounds. Furthermore, the di-iodo substitution pattern on the phenyl ring provides a rigid framework with specific steric and electronic properties that can be exploited for targeted drug design.

1. Core Scaffold for X-ray Contrast Agents and Related Impurities

The most prominent application of the substituted **3,5-diiodobenzoic acid** core is in the field of diagnostic imaging. The tri-iodinated analogue, Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid), is a widely used X-ray contrast agent.^{[1][2][3]} The presence of multiple iodine atoms on the benzoic acid ring increases the radiodensity of the molecule, allowing for enhanced visualization of internal body structures during X-ray procedures.^[3]

A significant aspect of the medicinal chemistry of this scaffold involves the study of related impurities that arise during the synthesis of these contrast agents. For instance, 3,5-diacetamido-2,4-diiodobenzoic acid is a known process-related impurity in the production of Diatrizoic acid.[1][3] The monitoring and control of such impurities are critical for the quality, safety, and efficacy of the final drug product.[2] Therefore, the synthesis and characterization of these di-iodinated derivatives as reference standards are of high importance in pharmaceutical quality control.[2]

2. Emerging Applications in Cancer Therapy

Recent research has explored the potential of iodinated benzoic acid derivatives as anticancer agents. Studies on 2,3,5-triiodobenzoic acid (TIBA), a structural analogue, have shown that it can induce cell death in tumor cells through the generation of reactive oxygen species (ROS). [4] TIBA has demonstrated dose-dependent cytotoxicity against non-small cell lung cancer (H460) and chronic myeloid leukemia (K562) cell lines, with significantly less effect on normal renal epithelial (VERO) cells.[4] This suggests a potential therapeutic window for TIBA and highlights the possibility of designing novel anticancer drugs based on the iodinated benzoic acid scaffold. The antitumor action of TIBA is linked to increased cellular oxidative stress, leading to apoptosis.[4]

When conjugated to a nuclear localization sequence (NLS), TIBA has been shown to be taken up by human glioma cells, leading to cell death.[5] This finding suggests that intracellular delivery of TIBA may have potential as a chemotherapeutic strategy.[5]

3. Potential Antimicrobial and Anti-inflammatory Activities

Derivatives of **3,5-diiodobenzoic acid**, such as 3,5-diiodosalicylic acid, have been noted for their potential antimicrobial and anti-inflammatory activities.[6] The presence of iodine atoms can enhance the biological activity of the parent salicylic acid molecule.[6] While this area is less explored compared to their use as contrast agents, it represents a promising avenue for future drug discovery efforts.

4. Role in Bioisosteric Replacement and as a Versatile Scaffold

In drug design, the principle of bioisosteric replacement is often employed to optimize the physicochemical and pharmacological properties of a lead compound.[7][8] The 3,5-

diiodophenyl moiety can be considered a bioisostere for other substituted phenyl rings, offering unique lipophilic and electronic characteristics. The benzoic acid group provides a convenient handle for synthetic modifications, allowing for the creation of libraries of compounds for screening.^[9] For example, the 3,5-dichlorobenzoic acid scaffold, a halogenated analogue, has been used to develop inhibitors of cholinesterases for potential Alzheimer's disease treatment.^[10] This highlights the utility of the halogenated benzoic acid core in constructing diverse molecular architectures for various therapeutic targets.

Quantitative Data

Currently, there is limited publicly available quantitative data specifically for a range of **3,5-diiodobenzoic acid** derivatives against various medicinal targets. The primary quantitative information relates to its role as an impurity. However, for context, data for related structures is provided where available.

Table 1: Physicochemical Properties of 3,5-Diacetamido-2,4-diiodobenzoic Acid^[1]

Property	Value	Source
Molecular Weight	488.02 g/mol	PubChem ^[1]
Molecular Formula	C ₁₁ H ₁₀ I ₂ N ₂ O ₄	PubChem ^[1]
CAS Number	162193-52-4	Pharmaffiliates ^[1]
IUPAC Name	3,5-diacetamido-2,4-diiodobenzoic acid	PubChem ^[1]
Appearance	Off-White Powder	Pharmaffiliates ^[1]
Storage	2-8°C Refrigerator	Pharmaffiliates ^[1]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diacetamido-2,4-diiodobenzoic Acid (as a Reference Standard)

This protocol is a proposed method based on the controlled iodination of 3,5-diacetamidobenzoic acid, adapted from general iodination procedures.^[2]

Part A: Synthesis of 3,5-Diacetamidobenzoic Acid (Intermediate)[\[2\]](#)

- Materials: 3,5-diaminobenzoic acid, acetic anhydride, deionized water.
- Procedure:
 - Suspend 3,5-diaminobenzoic acid in deionized water in a reaction vessel equipped with a stirrer and thermometer.
 - Heat the suspension to 70-75 °C with stirring.[\[2\]](#)
 - Slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur. Maintain the temperature between 70-80 °C.[\[2\]](#)
 - After the addition is complete, continue stirring at 70-75 °C for 1-2 hours.[\[2\]](#)
 - Cool the reaction mixture to room temperature, allowing the product to precipitate.
 - Filter the precipitate and wash with cold deionized water.[\[2\]](#)
 - Dry the product under vacuum at 60-70 °C.

Part B: Controlled Iodination of 3,5-Diacetamidobenzoic Acid[\[2\]](#)

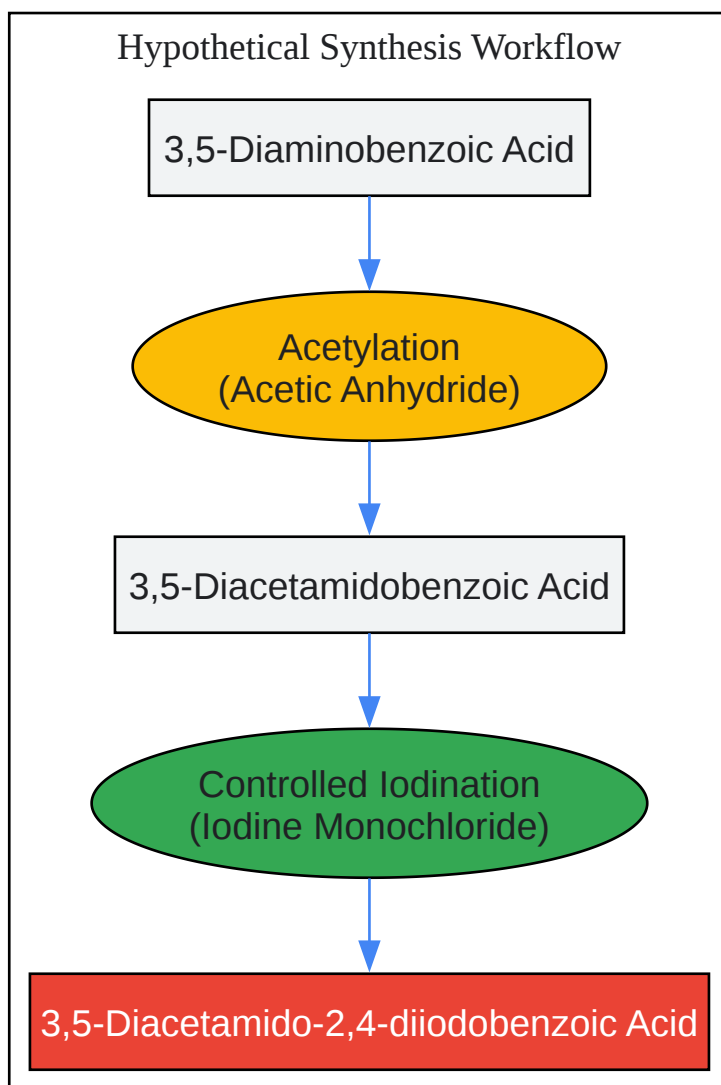
- Materials: 3,5-diacetamidobenzoic acid, glacial acetic acid, iodine monochloride (ICl).
- Procedure:
 - Dissolve 3,5-diacetamidobenzoic acid in glacial acetic acid in a light-protected reaction vessel.
 - Cool the solution in an ice bath to 0-5 °C.[\[2\]](#)
 - Slowly add a solution of iodine monochloride (2.0 equivalents) in glacial acetic acid dropwise while stirring vigorously. Maintain the temperature below 10 °C.[\[2\]](#)
 - After the addition, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or HPLC).

- Quench the reaction by adding a solution of sodium thiosulfate.
- Precipitate the product by adding deionized water.
- Filter the precipitate, wash with water, and dry under vacuum.

Protocol 2: Analytical Characterization of 3,5-Diacetamido-2,4-diiodobenzoic Acid^[1]

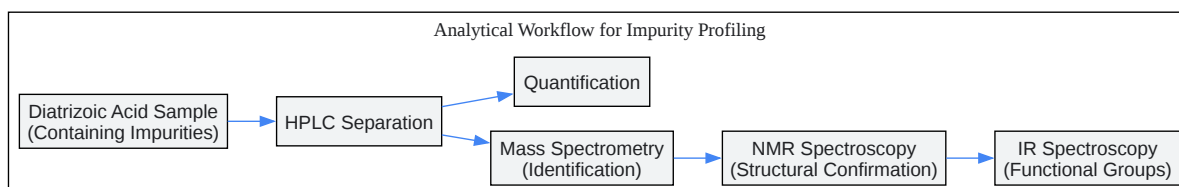
- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the primary tool for separating 3,5-diacetamido-2,4-diiodobenzoic acid from Diatrizoic acid and other impurities.^[1]
- Mass Spectrometry (MS): Coupled with HPLC, MS provides definitive identification based on the mass-to-charge ratio of the compound.^[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the isolated compound.^[1]
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.^[1]

Visualizations



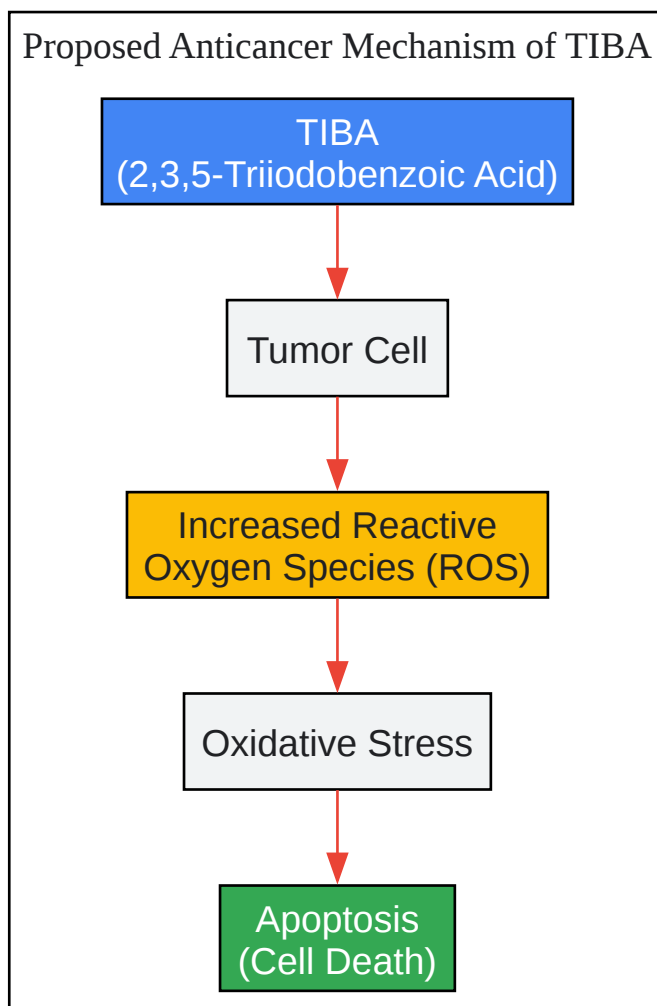
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Caption: Hypothetical synthesis of 3,5-diacetamido-2,4-diiodobenzoic acid.



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Caption: Analytical workflow for the characterization of impurities.



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Caption: TIBA-induced cell death in tumor cells via ROS generation.

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